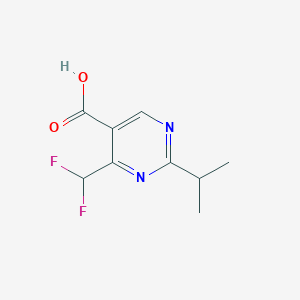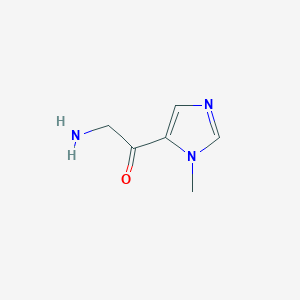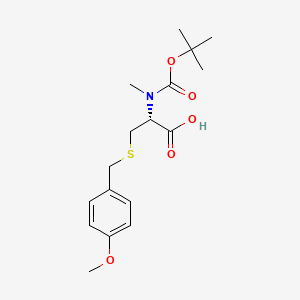
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-N-Methyl-Cysteine(Methoxybenzyl)-OH: is a derivative of cysteine, an amino acid that contains a thiol group. This compound is often used in peptide synthesis due to its protective groups, which help in the selective deprotection of functional groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of Cysteine: The thiol group of cysteine is protected using a methoxybenzyl group. This is typically done by reacting cysteine with methoxybenzyl chloride in the presence of a base such as sodium hydroxide.
N-Methylation: The amino group of cysteine is methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Boc Protection: The amino group is then protected with a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting the N-methylated cysteine with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of Boc-N-Methyl-Cysteine(Methoxybenzyl)-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated synthesis equipment and rigorous purification processes such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The methoxybenzyl group can be selectively removed under acidic conditions, allowing for further functionalization of the thiol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) in the presence of scavengers like anisole.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Free thiol groups.
Substitution: Deprotected thiol groups ready for further functionalization.
Scientific Research Applications
Chemistry:
- Used in peptide synthesis as a building block due to its protective groups.
- Acts as a precursor for the synthesis of more complex molecules.
Biology:
- Studied for its role in protein folding and stability due to the presence of the thiol group.
- Used in the study of redox biology and thiol-disulfide exchange reactions.
Medicine:
- Investigated for its potential in drug delivery systems where selective deprotection is required.
- Explored for its antioxidant properties due to the thiol group.
Industry:
- Utilized in the synthesis of specialty chemicals and pharmaceuticals.
- Employed in the production of peptide-based materials and coatings.
Mechanism of Action
Molecular Targets and Pathways:
- The thiol group in Boc-N-Methyl-Cysteine(Methoxybenzyl)-OH can interact with various biological molecules, forming disulfide bonds with cysteine residues in proteins.
- The compound can act as a reducing agent, participating in redox reactions that are crucial for maintaining cellular homeostasis.
Comparison with Similar Compounds
Boc-Cysteine-OH: Lacks the N-methyl and methoxybenzyl groups, making it less selective in peptide synthesis.
Boc-N-Methyl-Cysteine-OH: Lacks the methoxybenzyl group, offering fewer options for selective deprotection.
Boc-Cysteine(Methoxybenzyl)-OH: Lacks the N-methyl group, which can affect the compound’s reactivity and selectivity.
Uniqueness:
- The combination of Boc, N-methyl, and methoxybenzyl groups in Boc-N-Methyl-Cysteine(Methoxybenzyl)-OH provides unique selectivity and reactivity, making it highly valuable in peptide synthesis and other chemical applications.
Properties
Molecular Formula |
C17H25NO5S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C17H25NO5S/c1-17(2,3)23-16(21)18(4)14(15(19)20)11-24-10-12-6-8-13(22-5)9-7-12/h6-9,14H,10-11H2,1-5H3,(H,19,20)/t14-/m0/s1 |
InChI Key |
AXYOXUYJDMPEEX-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CSCC1=CC=C(C=C1)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CSCC1=CC=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



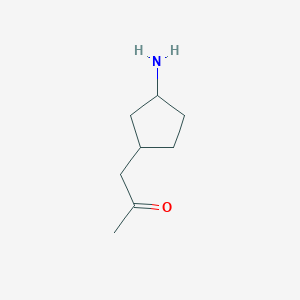
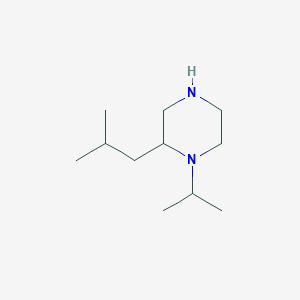
![3,3'-Dimethyl-4,4'-dinitro-[2,2'-bipyridine]1,1'-dioxide](/img/structure/B13153481.png)

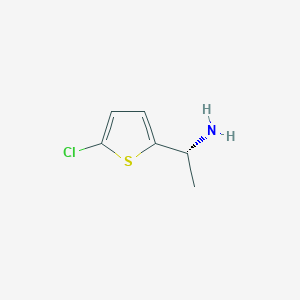
![N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B13153494.png)
![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13153499.png)
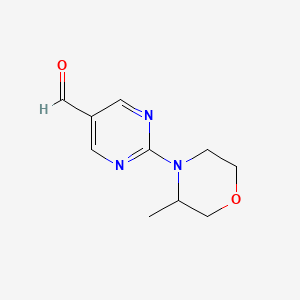
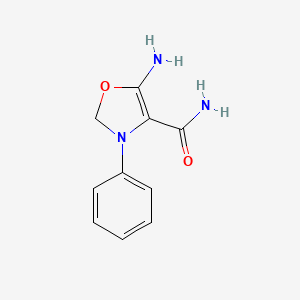

![ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate](/img/structure/B13153526.png)
